molecular formula C8H16N2 B15095001 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine

Cat. No.: B15095001
M. Wt: 140.23 g/mol
InChI Key: QQYZTJWZNUUDNR-UHFFFAOYSA-N
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Description

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine is a bicyclic amine compound featuring a 7-azabicyclo[2.2.1]heptane ring system. This structure is notable for its rigidity and the presence of a nitrogen atom within the bicyclic framework, which imparts unique chemical and biological properties. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential as a building block for more complex molecules and its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic amines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure is similar to that of certain natural alkaloids, making it useful in studying biological pathways and receptor interactions.

    Medicine: Due to its potential biological activity, it is investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The rigid bicyclic structure allows for high-affinity binding to these receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: The parent compound of the bicyclic ring system.

    Epibatidine: A natural alkaloid with a similar bicyclic structure, known for its potent activity as a nicotinic acetylcholine receptor agonist.

    2-(7-Azabicyclo[2.2.1]heptan-7-yl)acetic acid: A derivative with an acetic acid functional group.

Uniqueness

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine is unique due to its ethanamine side chain, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanamine

InChI

InChI=1S/C8H16N2/c9-5-6-10-7-1-2-8(10)4-3-7/h7-8H,1-6,9H2

InChI Key

QQYZTJWZNUUDNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CCN

Origin of Product

United States

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